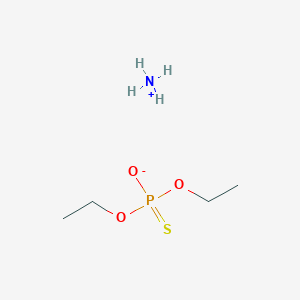

O,O-Diethyl Thiophosphate Ammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of O,O-Diethyl Thiophosphate Ammonium Salt can be achieved through the reaction of phosphorus pentasulfide with ethanol and ammonia . This reaction typically involves the following steps:

Reaction of Phosphorus Pentasulfide with Ethanol: Phosphorus pentasulfide reacts with ethanol to form diethyl dithiophosphoric acid.

Neutralization with Ammonia: The diethyl dithiophosphoric acid is then neutralized with ammonia to form the ammonium salt.

Industrial production methods often involve the use of microwave irradiation to enhance the reaction efficiency and yield. A mixture of alumina, sulfur, diethylphosphite, and triethylamine under microwave irradiation can produce triethylammonium O,O-diethyl thiophosphate, which can be further processed to obtain the desired ammonium salt .

Análisis De Reacciones Químicas

O,O-Diethyl Thiophosphate Ammonium Salt undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with alkyl halides in the presence of a base to form phosphorothioates.

S-Alkylation: When reacting with benzyl halides and tosylate in different solvents, only S-alkylation products are obtained.

O-Acylation: Reaction with benzoyl chloride, a hard electrophile, results in the formation of O-acylation products.

Common reagents used in these reactions include alkyl halides, benzyl halides, tosylate, and benzoyl chloride. The major products formed from these reactions are various phosphorothioates and acylated derivatives .

Aplicaciones Científicas De Investigación

O,O-Diethyl Thiophosphate Ammonium Salt has a wide range of applications in scientific research:

Coordination Chemistry: It is used as a source of the (C2H5O)2PS2− ligand in coordination chemistry.

Analytical Chemistry: The compound is employed in the determination of various ions in analytical chemistry.

Extraction of Arsenic: It is used in the extraction of arsenic from different matrices.

Industrial Applications: The compound is utilized in the production of pesticides and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of O,O-Diethyl Thiophosphate Ammonium Salt involves its ability to act as a ligand in coordination chemistry. The (C2H5O)2PS2− ligand can form complexes with various metal ions, facilitating their determination and extraction . The compound’s structure allows it to interact with specific molecular targets, leading to the desired chemical transformations.

Comparación Con Compuestos Similares

O,O-Diethyl Thiophosphate Ammonium Salt can be compared with other similar compounds, such as:

Dimethyl Dithiophosphoric Acid: Another phosphorothioate used in similar applications.

Zinc Dithiophosphate: Commonly used as an anti-wear additive in lubricants.

Potassium O,O-Diethyl Phosphorothioate: A similar compound with potassium instead of ammonium as the counterion.

The uniqueness of this compound lies in its ammonium counterion, which can influence its solubility and reactivity compared to other similar compounds.

Propiedades

IUPAC Name |

azanium;diethoxy-oxido-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)

![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)

![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)

![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)